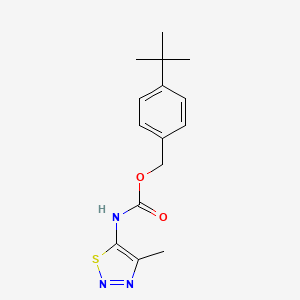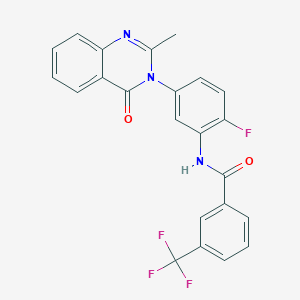
4-(tert-Butyl)benzyl-N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamát
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is an organic compound that features a tert-butyl group, a benzyl group, and a thiadiazole ring
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
It’s known that many similar compounds interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds of similar structure have been known to influence various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties in certain cell lines .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-(tert-butyl)benzylamine with 4-methyl-1,2,3-thiadiazol-5-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-ethynylbenzylcarbamate
- N-BOC-4-bromobenzylamine
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Uniqueness
4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-13(21-18-17-10)16-14(19)20-9-11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKDSEPYQIEOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2520458.png)
![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)
![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)
![Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)

![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)



![6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2520480.png)
